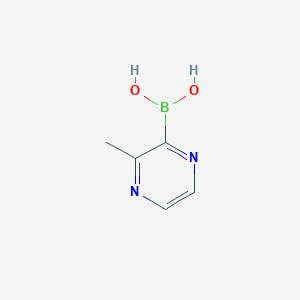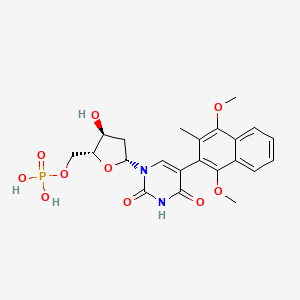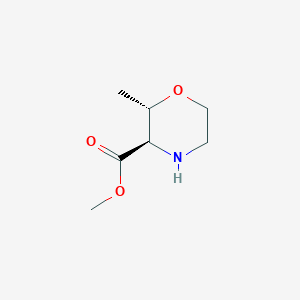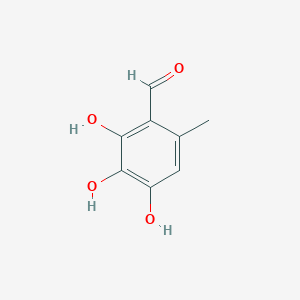
3-Ethylazetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered ring with nitrogen as the heteroatom and a carboxylic acid group substituted on one of the ring carbon atoms This compound is a derivative of azetidine-2-carboxylic acid, with an ethyl group attached to the third carbon of the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the starting material can be an amino acid derivative, which undergoes cyclization to form the azetidine ring. The reaction conditions typically involve the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the cyclization process. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethyl group or other substituents on the azetidine ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and catalysts are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Ethylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound is used in studies related to protein folding and stability, as it can mimic proline in peptide chains.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of novel materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-ethylazetidine-2-carboxylic acid involves its incorporation into peptide chains, where it can mimic the behavior of proline. This incorporation can affect protein folding and stability, leading to various biological effects. The compound interacts with molecular targets such as enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Azetidine-2-carboxylic acid: The parent compound with a similar structure but without the ethyl group.
Proline: A naturally occurring amino acid with a five-membered ring, structurally similar to azetidine derivatives.
Pyrrolidine-2-carboxylic acid: Another heterocyclic amino acid with a five-membered ring.
Uniqueness: 3-Ethylazetidine-2-carboxylic acid is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
3-ethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
WIBJWJCHZIGABR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)




![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)
![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)



